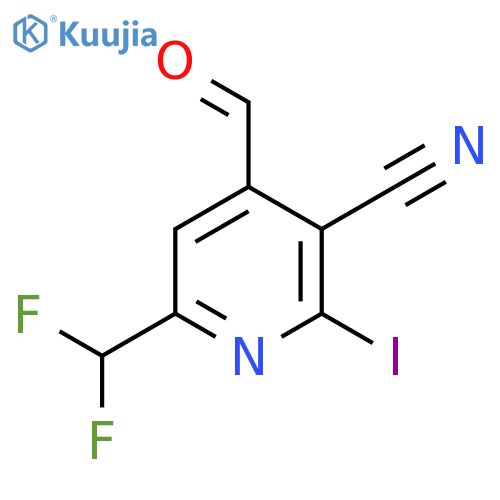Cas no 1805184-21-7 (3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde)
3-シアノ-6-(ジフルオロメチル)-2-ヨードピリジン-4-カルボキシアルデヒドは、高度に官能基化されたピリジン誘導体であり、有機合成や医薬品中間体としての応用が期待される化合物です。分子内にシアノ基、ジフルオロメチル基、ヨード基、アルデヒド基という多様な反応性官能基を有しており、クロスカップリング反応や求核付加反応など、多様な変換反応の出発原料として優れた特性を示します。特に、ヨード基とアルデヒド基の共存により、逐次的な官能基変換が可能で、複雑な分子骨格の構築に有用です。フッ素原子の導入により、物性調節や代謝安定性の向上も期待できます。

1805184-21-7 structure
商品名:3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde
CAS番号:1805184-21-7
MF:C8H3F2IN2O
メガワット:308.023500680923
CID:4807103
3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde
-
- インチ: 1S/C8H3F2IN2O/c9-7(10)6-1-4(3-14)5(2-12)8(11)13-6/h1,3,7H
- InChIKey: LRVYLXANWXLRJS-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C#N)C(C=O)=CC(C(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 265
- トポロジー分子極性表面積: 53.8
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029041812-1g |
3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde |
1805184-21-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
5. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
1805184-21-7 (3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde) 関連製品
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
